molecular formula C13H16Cl2N2O B1391230 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride CAS No. 1184969-12-7

8-(3-Pyrrolidinyloxy)quinoline dihydrochloride

Cat. No. B1391230
M. Wt: 287.18 g/mol
InChI Key: JMLUWJWXQLMKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a chemical compound that belongs to the quinoline group. It has gained immense attention from research scientists due to its applications in various fields of research and industry. The molecular formula of this compound is C13H16Cl2N2O .


Molecular Structure Analysis

The molecular structure of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride consists of a quinoline ring attached to a pyrrolidine ring via an oxygen atom . The molecular weight of this compound is approximately 287.19 Da .

Scientific Research Applications

8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a chemical compound with the CAS Number: 1184969-12-7 . It has a molecular weight of 287.19 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Quinoline, which is a part of the compound, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

In one study, researchers used various dibromoalkanes as cross-linkers between 8-hydroxyquinoline and coumarin rings in the presence of an aprotic solvent (N, N-dimethylformamide) . The activity levels of these prepared compounds were evaluated against BuChE and AChE using Ellman’s method .

properties

IUPAC Name

8-pyrrolidin-3-yloxyquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-3-10-4-2-7-15-13(10)12(5-1)16-11-6-8-14-9-11;;/h1-5,7,11,14H,6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLUWJWXQLMKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Pyrrolidinyloxy)quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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